(S)-1,2-Dihydroacenaphthylen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1,2-dihydroacenaphthylen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUCIEHYJYRTLT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC3=C2C1=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthetic Methodologies for the Preparation of S 1,2 Dihydroacenaphthylen 1 Ol and Its Stereoisomers
Enantioselective Reduction Strategies toward Chiral Dihydroacenaphthylenols
The direct, enantioselective reduction of the prochiral ketone, acenaphthenone, represents the most straightforward approach to accessing optically active 1,2-dihydroacenaphthylen-1-ol. This has been achieved through both transition-metal-catalyzed hydrogenations and biocatalytic transformations.
Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation Approaches
Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. ajchem-b.com These methods typically involve the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to deliver hydrogen to the ketone from one face preferentially.
In the context of producing chiral dihydroacenaphthylenols, researchers have explored various catalyst systems. For instance, nickel-based catalysts have been investigated for the hydrogenation of acenaphthene (B1664957), the parent hydrocarbon, to its saturated derivatives, suggesting the potential for developing chiral nickel catalysts for the asymmetric reduction of acenaphthenone. researchgate.net While specific examples detailing the asymmetric hydrogenation of acenaphthenone to (S)-1,2-dihydroacenaphthylen-1-ol are not abundant in the provided results, the principles of asymmetric hydrogenation of other ketones provide a clear framework. For example, rhodium and iridium catalysts bearing chiral phosphine (B1218219) ligands have shown high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones. ajchem-b.com Similarly, rhenium(V)-oxo complexes have been successfully employed in the enantioselective hydrosilylation of various ketones, a reaction that ultimately yields the corresponding chiral alcohol after deprotection. nih.gov These established methodologies offer promising avenues for the synthesis of this compound.
A general representation of the asymmetric hydrogenation of acenaphthenone is shown below:
Acenaphthenone + H₂ --(Chiral Catalyst)--> this compound + (R)-1,2-Dihydroacenaphthylen-1-ol
The success of these reactions hinges on the careful selection of the metal, the chiral ligand, and the reaction conditions to maximize the enantiomeric excess (ee) of the desired (S)-enantiomer.
Biocatalytic Pathways for Stereoselective Alcohol Formation
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, such as alcohol dehydrogenases found in various microorganisms and plants, can reduce ketones to alcohols with exceptional stereoselectivity.
The biocatalytic reduction of acenaphthenone has been demonstrated using various biological systems. For example, baker's yeast has been utilized for the regio- and enantioselective reduction of substituted acenaphthenequinones, yielding mono-hydroxyacenaphthenones. acs.org This suggests the potential for using whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of acenaphthenone itself. Plant-mediated reactions, such as those using carrot roots, have also been shown to be effective for the asymmetric reduction of ketones to chiral alcohols, predominantly yielding the (S)-enantiomer. researchgate.net
Furthermore, studies on the biodegradation of acenaphthene by microbial communities have identified enzymes capable of transforming this hydrocarbon, which could be harnessed for the synthesis of chiral derivatives. elizadeuniversity.edu.ng Chemical modifications of enzymes like hemoglobin have also been shown to enhance their catalytic activity in the oxidation of polycyclic aromatic hydrocarbons, including acenaphthene, indicating that protein engineering could be a valuable tool for developing bespoke biocatalysts for the synthesis of this compound. nih.gov
Chiral Auxiliary-Controlled Synthesis of Dihydroacenaphthylen-1-ol Derivatives
An alternative strategy for achieving asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This approach entails temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. york.ac.uksigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Diastereoselective Control in Carbon-Carbon Bond Formation Reactions
Chiral auxiliaries can also be employed to control the stereochemistry of carbon-carbon bond-forming reactions, which can be a key step in the synthesis of more complex derivatives of dihydroacenaphthylen-1-ol. For example, 1,3-dipolar cycloaddition reactions involving acenaphthenequinone (B41937) have been used to create complex spiro-heterocyclic structures with high diastereoselectivity. researchgate.netbohrium.com These reactions often generate multiple contiguous stereocenters with a high degree of control.
While these examples focus on acenaphthenequinone, the principles of diastereoselective control can be extended to reactions involving acenaphthenone derivatives bearing a chiral auxiliary.
Development and Evaluation of Novel Chiral Auxiliaries Derived from Acenaphthenol Scaffolds
An intriguing possibility is the development of new chiral auxiliaries derived from the acenaphthenol scaffold itself. Once an enantiomerically pure sample of 1,2-dihydroacenaphthylen-1-ol is obtained, it can potentially be used as a chiral starting material for the synthesis of novel ligands or auxiliaries. This approach has been successfully employed in other systems, where a product of an asymmetric reaction is used to create a more effective chiral catalyst or auxiliary for the same reaction.
Research into bis(imino)acenaphthene (BIAN) ligands for use in catalysis highlights the utility of the acenaphthene framework in ligand design. colab.ws While the synthesis of chiral BIAN-type ligands has been reported, the development of more practical and cost-effective synthetic routes is an ongoing area of research. mdpi.com
Organocatalytic and Metal-Catalyzed Enantioselective Routes
The synthesis of enantiomerically pure alcohols such as this compound often employs both organocatalysis and transition-metal catalysis. These strategies leverage chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.
Copper-Catalyzed Intramolecular Reductive Cyclization for Related Chiral Alcohols
Copper catalysis has emerged as a powerful tool in asymmetric synthesis. Specifically, the intramolecular reductive cyclization of specific substrates offers a direct route to chiral cyclic alcohols. While direct examples for this compound are not extensively documented in readily available literature, the methodology has been successfully applied to the synthesis of structurally related chiral 1,2-dihydronaphthalene-1-ol derivatives. These reactions typically involve the use of a copper(I) or copper(II) salt in combination with a chiral ligand.
The mechanism often involves the formation of a chiral copper-hydride species that participates in the reductive cyclization of a precursor molecule, such as a benz-tethered 1,3-diene containing a ketone. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Atom transfer radical cyclization (ATRC) is another powerful copper-catalyzed method for creating functionalized ring systems, where the ligand's structure significantly influences reactivity and selectivity. researchgate.net
Table 1: Copper-Catalyzed Intramolecular Reductive Cyclization for Chiral Alcohols
| Precursor | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Benz-tethered 1,3-diene with ketone | Cu(OAc)₂/Chiral Ligand | Toluene | 85 | 95 | nih.gov |
| N-allyl-2,2-dichloroamide | CuCl/TPMA | Dichloromethane | 90 | N/A (diastereoselective) | researchgate.net |
| Diaryliodonium salt & Allyl sulfone | [Cu(I)(bcp)(DPEPhos)]PF₆ | Acetonitrile | 78 | N/A (radical reaction) | beilstein-journals.org |
Note: This table presents generalized data for related reactions to illustrate the potential of the methodology.
Other Transition Metal-Mediated Asymmetric Transformations
Beyond copper, a range of other transition metals, including rhodium, ruthenium, palladium, and iridium, have been utilized in the asymmetric synthesis of chiral alcohols and related heterocyclic compounds. catalyst-enabling-synthetic-chemistry.comnih.govsioc-journal.cn These metals can catalyze a variety of transformations, such as asymmetric hydrogenation, C-H activation/functionalization, and cycloadditions. diva-portal.org For instance, rhodium-catalyzed asymmetric addition of organoboron reagents to aldehydes and ketones is a powerful method for accessing optically active alcohols. sioc-journal.cn
Recent advancements have highlighted the use of rhodaelectro-catalysis for the C-H alkenylation of phenolic compounds, achieving high site- and stereoselectivity. acs.org Similarly, iridium catalysts have been employed for the asymmetric hydrogenation of various substrates, providing access to chiral alcohols with high enantiopurity. diva-portal.org The choice of metal and the ancillary chiral ligand are paramount in determining the efficiency and selectivity of these transformations.
Table 2: Other Transition Metal-Mediated Asymmetric Syntheses of Chiral Compounds
| Reaction Type | Metal/Ligand System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Dehydrogenative Heck | Rh(III)/Chiral Ligand | Indole-2-carboxylic acids | Pyrano[3,4-b]indol-1(9H)-ones | 77 | High (not specified) | acs.org |
| Asymmetric Hydrogenation | Ir-N,P Ligand | Prochiral ketones | Chiral alcohols | >95 | >99 | diva-portal.org |
| Asymmetric C-H Functionalization | Pd(II)/Chiral Ligand | Biaryl compounds | Atropisomers | High | High | nih.gov |
| Asymmetric Reductive Amination | Ru(II)/Chiral Diphosphine | Ketones | Chiral amines | >90 | >95 | researchgate.net |
Note: This table showcases the versatility of different transition metals in asymmetric synthesis.
Chemo- and Regioselective Considerations in Dihydroacenaphthylen-1-ol Synthesis
The synthesis of a specific isomer like this compound is not only a challenge of stereoselectivity but also of chemo- and regioselectivity. In complex molecules with multiple reactive sites, directing a reaction to the desired functional group and position is crucial. For instance, in a precursor molecule that may have multiple C-H bonds or functional groups that can react, the catalyst and reaction conditions must be finely tuned to ensure the transformation occurs at the intended location.
A notable example of catalyst-controlled regioselectivity is the intramolecular carbocyclization of 2-alkynyl aryl ketones. Depending on whether a rhodium(III) or copper(I) catalyst is used, the reaction can be directed to form either 1-indanones (via 5-exo-dig cyclization) or 1-naphthols (via 6-endo-dig cyclization). This principle is highly relevant to the synthesis of the acenaphthene core structure. Similarly, visible-light-promoted regioselective benzannulation of vinyl sulfoxonium ylides with ynoates provides a pathway to highly substituted naphthalenes, demonstrating the power of modern synthetic methods to control regiochemistry. acs.org The development of new chemo-, regio-, and stereoselective reactions is a continuous effort in organic synthesis. mdpi.com
Methodological Advancements for Enhanced Enantiomeric Excess and Reaction Efficiency
The use of bifunctional catalytic systems, which may incorporate both a chiral organocatalyst and a metal, is another strategy being explored to improve both yield and enantioselectivity. udayton.edu While this approach can sometimes lead to a decrease in enantioselectivity, it highlights the complex interplay of factors in a catalytic cycle. Furthermore, the optimization of reaction conditions, such as solvent, temperature, and catalyst loading, remains a fundamental approach to enhancing both the efficiency and the stereochemical outcome of a reaction. The principles of asymmetric synthesis are continually being refined, with a growing understanding of the subtle interactions between the substrate, catalyst, and reaction environment that govern the formation of the desired chiral product. ru.nl
Table 3: Methodological Advancements for Enhanced Enantioselectivity and Efficiency
| Advancement | Catalyst/Method | Key Feature | Achieved ee (%) | Reference |
|---|---|---|---|---|
| Recyclable Organocatalyst | Lipophilic cinchona squaramide | Homogeneous catalysis in non-polar solvents, recyclable | up to 96 | beilstein-journals.org |
| Bifunctional Catalysis | Chiral Nucleophile-Metal System | Potential for synergistic effects to improve yield and ee | Variable | udayton.edu |
| Tandem Reactions | Chiral Amine/Chiral Acid | One-pot synthesis of complex molecules from simple precursors | >99 | beilstein-journals.org |
| C-H Amination | Chiral Phosphoric Acid | Direct and enantioselective formation of C-N bonds | up to 98:2 er | nih.gov |
Note: This table summarizes different strategies to improve asymmetric syntheses.
Computational Chemistry and Mechanistic Investigations of S 1,2 Dihydroacenaphthylen 1 Ol Reactivity
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping the potential energy surfaces of reactions involving (S)-1,2-Dihydroacenaphthylen-1-ol. These calculations allow for the identification of transition states and the determination of activation energies, providing a quantitative understanding of reaction kinetics.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) has been widely applied to investigate the mechanisms of reactions involving acenaphthene (B1664957) derivatives. mdpi.comnih.govnih.gov For instance, DFT calculations have been used to study the oxidation of acenaphthene, a process that can lead to the formation of 1-acenaphthenol (B129857). These studies help in understanding the step-by-step process of the reaction, including the initial attack of the oxidizing agent and the subsequent formation of the hydroxylated product.
In the context of enzymatic reactions, DFT has been employed to model the interaction of substrates with the active sites of enzymes like naphthalene (B1677914) 1,2-dioxygenase. science.gov Such studies can elucidate the factors controlling the stereospecificity of the hydroxylation of acenaphthylene (B141429) to form chiral products like this compound. The choice of functional and basis set in DFT calculations is critical for obtaining accurate results that correlate well with experimental observations. sumitomo-chem.co.jp For example, hybrid functionals such as B3LYP are commonly used for their balance of accuracy and computational cost.
Theoretical investigations into the conversion of 1-acenaphthenol to other products, such as acenaphthylene through elimination reactions, can also be performed using DFT. researchgate.net These calculations can determine the favorability of different reaction pathways and the structures of the transition states involved.
Characterization of Intermediates and Energetic Profiles
A key strength of computational chemistry is its ability to characterize transient intermediates that are difficult to isolate and study experimentally. nih.gov For reactions involving this compound, computational methods can provide detailed structural and energetic information about intermediates such as oxocarbenium ions or radical species. lu.se
In enzymatic catalysis, the characterization of enzyme-substrate complexes and intermediates is vital. nih.gov Computational modeling can reveal how this compound or its precursors bind within the active site of an enzyme and how the enzyme facilitates the chemical transformation by stabilizing specific intermediates. tandfonline.com For instance, the formation of 1,2-dihydroxyacenaphthylene from 1-acenaphthenol can be studied by characterizing the enzyme-bound intermediates. asm.org
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and dynamic behavior of this compound are critical to its reactivity. Conformational analysis and molecular dynamics (MD) simulations provide a detailed picture of the molecule's flexibility and its interactions with the surrounding environment.
Molecular dynamics simulations have been used to study the behavior of acenaphthenol in different solvents, providing insights into the transfer of chirality from the solute to the solvent. aip.org These simulations can reveal the preferred conformations of the molecule and how these are influenced by intermolecular interactions, such as hydrogen bonding with solvent molecules. The choice of force field is a critical parameter in MD simulations, with models like CHARMM and AMBER being commonly employed. nih.gov
Conformational analysis helps to identify the low-energy conformers of this compound. This is important because the reactivity of a molecule can be highly dependent on its conformation. By understanding the conformational landscape, chemists can better predict how the molecule will behave in a given reaction.
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.govresearchgate.netnih.govchemrxiv.org This synergy between theory and experiment is crucial for confirming the identity and structure of reaction products and intermediates.
For this compound, computational methods can predict various spectroscopic parameters, including:
NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. researchgate.net
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and generate theoretical UV-Vis absorption spectra. sumitomo-chem.co.jpresearchgate.net
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. sumitomo-chem.co.jp By comparing the computationally predicted spectra with experimentally measured spectra, researchers can gain confidence in both their experimental assignments and the computational models they are using.
Theoretical Insights into Enantioselectivity and Diastereoselectivity in Synthetic Reactions
Understanding and controlling stereoselectivity is a central theme in modern organic synthesis. Computational chemistry provides a framework for rationalizing and predicting the enantioselective and diastereoselective outcomes of reactions. advancedsciencenews.com
For reactions involving the synthesis or transformation of this compound, computational modeling can be used to:
Analyze Transition States: By calculating the energies of the transition states leading to different stereoisomers, the preferred reaction pathway can be determined. The energy difference between these transition states directly relates to the predicted enantiomeric or diastereomeric excess.
Model Catalyst-Substrate Interactions: In catalyzed reactions, computational models can elucidate the interactions between the chiral catalyst and the substrate. This can reveal the origin of stereocontrol and guide the design of more effective catalysts. advancedsciencenews.com
Evaluate Steric and Electronic Effects: Theoretical calculations can dissect the contributions of steric hindrance and electronic interactions in directing the stereochemical outcome of a reaction.
For example, in the asymmetric reduction of 1-acenaphthenone (B129850) to this compound, computational studies can model the approach of the hydride reagent to the carbonyl group in the presence of a chiral catalyst, explaining why one enantiomer is formed preferentially.
Solvation Models and Their Influence on Reaction Energetics
Reactions are almost always carried out in a solvent, and the solvent can have a profound effect on reaction rates and equilibria. claudiozannoni.itnih.gov Computational solvation models are used to account for these effects in theoretical calculations. researchgate.netfaccts.deresearchgate.net
There are two main types of solvation models:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. faccts.de They are computationally efficient and can provide a good first approximation of solvent effects.
Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, with greater accuracy. aip.org
For reactions involving this compound, the choice of solvation model can significantly impact the calculated reaction energetics. researchgate.net For example, in reactions where charge separation develops in the transition state, polar solvents will have a significant stabilizing effect that must be accurately modeled to obtain reliable predictions. The interaction between the hydroxyl group of this compound and polar solvents through hydrogen bonding is a key factor that can be investigated using explicit solvation models.
Derivatization Strategies and Applications of S 1,2 Dihydroacenaphthylen 1 Ol in Complex Chemical Synthesis
Role as a Chiral Building Block in Multistep Organic Synthesisudel.eduorgsyn.org
The inherent chirality and functional handles of (S)-1,2-Dihydroacenaphthylen-1-ol make it an attractive starting material for the synthesis of a wide array of complex organic molecules. udel.edu Its utility as a chiral building block stems from the ability to perform stereocontrolled transformations at the hydroxyl group and further modify the dihydroacenaphthylene skeleton. nih.govnih.gov
Stereocontrolled Functionalization of the Hydroxyl Group
The secondary hydroxyl group in this compound is a key site for synthetic elaboration. Stereocontrolled reactions at this position allow for the introduction of various functional groups while preserving the enantiopurity of the molecule. Common transformations include etherification and esterification, which can be tailored to introduce specific functionalities or to act as protecting groups during subsequent synthetic steps. assets-servd.host
For instance, the hydroxyl group can be converted to an ether by reaction with alkyl halides under basic conditions or through methods like the Williamson ether synthesis. Similarly, esterification with acyl chlorides or carboxylic anhydrides provides access to a range of ester derivatives. The stereochemical integrity of the chiral center is typically maintained throughout these transformations, a critical aspect for its application in asymmetric synthesis. nih.gov
| Reaction Type | Reagents | Product Functional Group |
| Etherification | Alkyl halide, Base | Ether (-OR) |
| Esterification | Acyl chloride, Base | Ester (-OCOR) |
These functionalization reactions are fundamental to incorporating the chiral acenaphthene (B1664957) motif into larger, more complex target molecules. assets-servd.host
Regio- and Stereoselective Modifications of the Dihydroacenaphthylene Skeleton
Beyond the hydroxyl group, the dihydroacenaphthylene core offers additional sites for functionalization. Regio- and stereoselective modifications of this skeleton are crucial for expanding the structural diversity of derivatives obtainable from this compound. researchgate.netmdpi.com
Reactions such as electrophilic aromatic substitution can introduce substituents onto the aromatic rings of the acenaphthene system. The directing effects of the existing substituents and the inherent reactivity of the aromatic system guide the regioselectivity of these reactions. Furthermore, reactions involving the aliphatic portion of the dihydroacenaphthylene skeleton can be influenced by the stereochemistry of the hydroxyl group, leading to diastereoselective outcomes. acs.orgyoutube.com The ability to control both regiochemistry and stereochemistry is paramount in the synthesis of specific, complex target structures. nih.gov
Formation of Complex Polycyclic Aromatic Hydrocarbon Derivatives
This compound serves as a valuable precursor for the synthesis of larger, chiral polycyclic aromatic hydrocarbons (PAHs). nih.govrsc.org These complex structures are of interest for their unique photophysical properties and potential applications in materials science and electronics. nih.goviupac.org
Synthetic strategies often involve the initial functionalization of the hydroxyl group or the aromatic skeleton, followed by coupling reactions or cyclization cascades to build up the extended aromatic system. escholarship.org For example, the chiral diol can be a starting point for creating helical PAHs or other topologically interesting molecules. rsc.org The inherent chirality of the starting material can be transferred to the final PAH product, leading to optically active materials with chiroptical properties. nih.govnih.gov
Precursor for Advanced Chiral Ligand Design in Asymmetric Catalysisrsc.org
The rigid and well-defined stereochemistry of this compound makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. calis.edu.cnnih.govsigmaaldrich.com These ligands can coordinate to transition metals, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction. umich.edursc.org
Synthesis and Characterization of Phthalocyanine (B1677752) Derivativesrsc.orgnih.gov
One notable application of this compound is in the synthesis of chiral phthalocyanine derivatives. researchgate.netresearchgate.net Phthalocyanines are large, aromatic macrocycles that can chelate a variety of metal ions. asianpubs.orgmdpi.com By incorporating the chiral acenaphthenol moiety into the periphery of the phthalocyanine ring, a chiral pocket is created around the central metal atom. researchgate.netresearchgate.net
The synthesis typically involves the reaction of a phthalonitrile (B49051) derivative, which has been functionalized with this compound, in a cyclotetramerization reaction. researchgate.net This can be done in the presence of a metal salt to directly form the metallophthalocyanine. researchgate.net The resulting chiral phthalocyanine complexes are characterized by various spectroscopic methods, including UV-Vis, IR, and NMR spectroscopy, as well as mass spectrometry, to confirm their structure and purity. nih.govresearchgate.net
| Phthalocyanine Derivative | Metal Ion | Characterization Techniques |
| Metal-free Phthalocyanine | None | IR, UV-Vis, 1H NMR, 13C NMR, Mass spectra, Elemental analysis |
| Metallophthalocyanines | Co(II), Ni(II), Cu(II), Zn(II) | IR, UV-Vis, 1H NMR, 13C NMR, Mass spectra, Elemental analysis |
These chiral phthalocyanine complexes have potential applications as catalysts in asymmetric oxidation reactions and as materials with unique optical and electronic properties. researchgate.netresearchgate.net
Development of Other Chiral Ligands for Transition Metal Catalysisunife.it
Beyond phthalocyanines, this compound is a precursor to a variety of other chiral ligands for transition metal catalysis. mdpi.comresearchgate.net The hydroxyl group can be transformed into other coordinating groups, such as phosphines, amines, or oxazolines, which are commonly found in successful chiral ligands. rsc.orgdicp.ac.cn
For example, the alcohol can be converted to a leaving group, followed by nucleophilic substitution with a phosphide (B1233454) anion to generate a chiral phosphine (B1218219) ligand. Alternatively, the alcohol can be used to direct ortho-lithiation of the aromatic ring, allowing for the introduction of a coordinating group at a specific position. The rigid acenaphthene backbone helps to create a well-defined and sterically hindered chiral environment around the metal center, which can lead to high levels of enantioselectivity in catalytic reactions. mdpi.comresearchgate.netdicp.ac.cn The development of new ligands based on this scaffold continues to be an active area of research, with the goal of achieving higher efficiency and selectivity in a broader range of asymmetric transformations. calis.edu.cnumich.edursc.org
Scaffold for the Development of Bioactive Molecules and Pharmacophores
The indane ring system, of which acenaphthene is an extended derivative, is considered an attractive scaffold for developing biologically active compounds due to the fusion of aromatic and aliphatic properties within a rigid structure. universiteitleiden.nl This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The this compound moiety serves as a valuable building block for creating new chemical entities where the defined stereocenter can play a crucial role in target recognition and binding affinity. nih.gov
The chemical reactivity of this compound is centered around its secondary alcohol and the electron-rich naphthalene (B1677914) ring system. These functional groups allow for a variety of derivatization strategies to synthesize novel and complex molecules. The hydroxyl group can undergo esterification, etherification, or be replaced through nucleophilic substitution, while the aromatic core is amenable to electrophilic substitution reactions.
One significant application of the acenaphthene scaffold is in the synthesis of complex heterocyclic systems. For instance, derivatives of 1,2-dihydroacenaphthylene can be used to synthesize acenaphtho[1,2-b]indoles. rsc.orgrsc.org In a related synthesis, the reaction of 1-(2-nitrophenyl)-1,2-dihydroacenaphthylene with a base yields 7H-acenaphtho[1,2-b]indol-7-ol as a major product, demonstrating how the core structure can be elaborated into more complex, polycyclic systems. rsc.orgrsc.org These indole (B1671886) derivatives are a class of pharmacophores with wide-ranging biological activities. researchgate.net
Further diversification can be achieved by targeting the hydroxyl group. Standard synthetic transformations can convert the alcohol into other functional groups, which can then be used in coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. The aryldihydronaphthalene (ADHN) skeleton is found in numerous natural products and bioactive compounds, and synthetic chemists have developed many elegant methods for their construction and modification. nih.gov
Table 1: Potential Synthetic Derivatizations of this compound
| Reaction Type | Reagent/Condition | Resulting Functional Group | Potential Application |
| Esterification | Acyl chloride, Pyridine | Ester | Prodrugs, Lipophilicity modification |
| Etherification | Alkyl halide, NaH | Ether | SAR studies, Metabolic stability |
| Oxidation | PCC, DMP | Ketone (Acenaphthenone) | Intermediate for further functionalization |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted aromatic | Intermediate for amines, Heterocycle synthesis |
| Halogenation | NBS, Br₂ | Bromo-substituted aromatic | Intermediate for coupling reactions |
| Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted derivative | Core scaffold modification, SAR |
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. wikipedia.org For chiral molecules like this compound, the three-dimensional arrangement of atoms is critical. Chirality often has a profound effect on allosteric effector activity, with significant differences observed between enantiomers. nih.govnih.gov
SAR studies on acenaphthen-based scaffolds would involve the systematic synthesis of a library of derivatives and the evaluation of their biological effects. The goal is to identify which parts of the molecule, known as pharmacophores, are responsible for its biological activity and to optimize them. wikipedia.org The rigid acenaphthene core provides a fixed platform to explore the impact of substituent placement in specific vectors. universiteitleiden.nl
Key modifications for SAR studies would include:
Modification of the Hydroxyl Group: The (S)-hydroxyl group is a key hydrogen bond donor and acceptor. Converting it to an ether or ester of varying sizes would probe the steric and electronic requirements of the binding pocket.
Substitution on the Aromatic Rings: Introducing electron-donating or electron-withdrawing groups at various positions on the naphthalene rings would alter the molecule's electronic properties and potential for π-π stacking interactions.
Stereochemistry: Comparing the activity of derivatives of this compound with their (R)-enantiomers would be essential to determine the stereochemical preference of the biological target.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to build mathematical relationships between the chemical structure and biological activity, refining the drug design process. wikipedia.orgmdpi.com
Table 2: Hypothetical SAR Insights for Acenaphthen-Based Scaffolds
| Position of Modification | Type of Substituent | Potential Impact on Activity | Rationale |
| C1-OH | Small alkyl ether | Increase or Decrease | Probes for steric tolerance in the binding site. |
| C1-OH | Bulky ester | Decrease | Steric hindrance may prevent optimal binding. |
| Aromatic Ring | Electron-withdrawing group (e.g., -CF₃, -NO₂) | Increase | May enhance binding through specific electronic interactions. |
| Aromatic Ring | Electron-donating group (e.g., -OCH₃, -CH₃) | Increase or Decrease | Alters electron density and potential for interactions like π-π stacking. |
| Stereocenter | (R)-enantiomer | Significantly lower activity | Indicates a specific stereochemical requirement for target binding. nih.gov |
Application in Analytical Methodologies via Specific Derivatization Reactions
The analysis of this compound, particularly in complex matrices, often requires derivatization to improve its properties for chromatographic separation and detection. psu.edu Derivatization involves chemically modifying the analyte to produce a new compound with properties more suitable for a given analytical method. libretexts.org
For gas chromatography (GC), the polarity and relatively low volatility of the alcohol can lead to poor peak shape and thermal degradation. Common derivatization techniques aim to replace the active hydrogen of the hydroxyl group. libretexts.org
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.
Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride produces fluorinated esters that are highly responsive to electron capture detectors (ECD), enabling trace-level analysis.
Alkylation: Reagents like pentafluorobenzyl bromide (PFB-Br) can form ethers, which also enhance ECD detection. psu.edu
For High-Performance Liquid Chromatography (HPLC), derivatization is typically employed to attach a chromophoric or fluorophoric tag to the molecule, enhancing its detectability by UV-Vis or fluorescence detectors, especially when the native molecule has a poor response. libretexts.org For example, reacting the hydroxyl group with a reagent containing a nitroaromatic group can significantly improve UV detection.
These derivatization reactions are crucial for developing robust analytical methods for quality control, pharmacokinetic studies, and environmental monitoring. sigmaaldrich.comnemi.gov
Table 3: Derivatization Reactions for Analytical Applications
| Analytical Technique | Derivatization Reagent | Functional Group Targeted | Purpose of Derivatization |
| Gas Chromatography (GC) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH | Increase volatility and thermal stability |
| GC-ECD | Pentafluorobenzoyl chloride | -OH | Introduce electrophore for enhanced sensitivity |
| GC-MS | Acetic Anhydride | -OH | Form acetate (B1210297) ester for stable mass fragmentation |
| HPLC-UV | 3,5-Dinitrobenzoyl chloride | -OH | Attach a strong chromophore for UV detection |
| HPLC-Fluorescence | Dansyl chloride | -OH | Attach a fluorophore for fluorescence detection |
Emerging Research Directions and Future Perspectives in S 1,2 Dihydroacenaphthylen 1 Ol Chemistry
Exploration of Sustainable Synthetic Approaches and Green Chemistry Principles
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of chemical processes. researchgate.netscispace.com The synthesis of (S)-1,2-dihydroacenaphthylen-1-ol is no exception, with researchers actively exploring more environmentally benign and efficient synthetic routes.
Key advancements in this area include:
Renewable Feedstocks and Solvents: Efforts are being made to utilize renewable resources as starting materials and to replace hazardous solvents with greener alternatives like water or bio-derived solvents. researchgate.netmdpi.com The use of switchable solvents, which can change their properties in response to a trigger, is also a promising area of investigation. ijsetpub.com
Energy Efficiency: Researchers are exploring synthetic methods that can be conducted at ambient temperatures and pressures, or that utilize alternative energy sources like microwave irradiation or ultrasound to reduce energy consumption. researchgate.netmdpi.com
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. acs.org Synthetic strategies for this compound are being redesigned to maximize atom economy and minimize the generation of byproducts.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Chiral Alcohols
| Feature | Traditional Synthesis | Green Synthesis |
| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |
| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids |
| Energy | High temperature and pressure | Ambient conditions, alternative energy sources |
| Waste | High E-Factor (waste/product ratio) | Low E-Factor, high atom economy |
| Safety | Potential for hazardous byproducts and accidents | Inherently safer processes and products |
The development of enzymatic processes, such as the use of lipase-catalyzed kinetic resolution, represents a significant step towards the greener synthesis of both enantiomers of cis-2-amino-1-acenaphthenol, a derivative of the acenaphthenol core. acs.org
Integration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Process Optimization
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and efficiency. nih.govmdpi.com Advanced spectroscopic techniques are increasingly being integrated into the synthesis of this compound and its derivatives to gain deeper insights into the reaction dynamics.
In-situ spectroscopic methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. mdpi.comnih.gov This provides a wealth of data that can be used to:
Determine optimal reaction parameters: such as temperature, pressure, and catalyst loading. nih.gov
Identify and characterize transient intermediates: which is key to elucidating reaction pathways. mdpi.com
Ensure complete reaction conversion: and minimize the formation of impurities.
Develop robust and scalable processes: by providing a better understanding of the reaction kinetics and thermodynamics.
Commonly employed in-situ spectroscopic techniques include:
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the vibrational modes of molecules, allowing for the identification of functional groups and the monitoring of their changes during a reaction. mdpi.comfrontiersin.org
Raman Spectroscopy: A complementary technique to FTIR that is particularly useful for studying reactions in aqueous media and for analyzing the structure of catalysts. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about molecules in solution, making it a powerful tool for mechanistic studies. mdpi.com
UV-Vis Spectroscopy: Can be used to monitor the concentration of colored species and to study the kinetics of certain reactions. mdpi.com
The combination of these techniques with microreactor technology offers a powerful platform for high-throughput reaction screening and optimization. mdpi.com
Application of Machine Learning and Artificial Intelligence in Stereochemical Prediction and Reaction Design
Predict Stereochemical Outcomes: The stereoselectivity of a reaction is often difficult to predict. ML models can be trained on large datasets of chiral reactions to predict the enantiomeric excess and diastereomeric ratio of a reaction with high accuracy. researchgate.netresearchgate.net
Design Optimal Reaction Conditions: AI algorithms can explore a vast parameter space to identify the optimal reaction conditions for achieving high yield and selectivity. labonline.com.au
Discover Novel Synthetic Pathways: AI can propose novel and efficient synthetic routes to this compound and its derivatives, potentially leading to the discovery of new and more sustainable synthetic methods. labonline.com.au
Accelerate Drug Discovery: By predicting the properties of virtual compounds, ML can accelerate the identification of new drug candidates that incorporate the acenaphthenol scaffold. nih.gov
Table 2: Applications of AI/ML in Chiral Synthesis
| Application Area | Description | Potential Impact |
| Stereochemical Prediction | Predicts the enantiomeric and diastereomeric outcome of chiral reactions. | Reduces the need for extensive experimental screening. |
| Reaction Optimization | Identifies optimal reaction parameters (temperature, solvent, catalyst) for yield and selectivity. | Improves process efficiency and reduces waste. |
| Retrosynthesis Planning | Proposes novel and efficient synthetic routes to target molecules. | Accelerates the discovery of new synthetic methods. |
| Virtual Screening | Predicts the biological activity and properties of virtual compounds. | Speeds up the drug discovery and materials design process. |
Expansion into Novel Applications in Materials Science and Chiral Recognition
The unique structural and chiral properties of this compound make it an attractive building block for the development of new materials with tailored functionalities. lookchem.com Emerging applications in materials science and chiral recognition include:
Chiral Polymers and Materials: Incorporation of the acenaphthenol moiety into polymer backbones can lead to the formation of chiral materials with unique optical, electronic, and mechanical properties. These materials have potential applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics.
Chiral Sensors: The ability of chiral molecules to selectively interact with other chiral species can be exploited to develop highly sensitive and selective sensors for the detection of enantiomers. This is particularly important in the pharmaceutical industry for quality control and in environmental monitoring.
Liquid Crystals: Chiral dopants are often used to induce helical structures in liquid crystal phases. The acenaphthenol core could be a valuable component in the design of new chiral dopants for advanced display technologies.
Chiral Recognition in Chromatography: The enantiomers of 1-acenaphthenol (B129857) and its derivatives can be separated using chiral stationary phases in high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net This highlights the potential of this scaffold in developing new chiral selectors for analytical and preparative enantioseparations. Studies have investigated the unexpected retention behavior of 1-acenaphthenol with β-cyclodextrin, suggesting complex host-guest interactions that could be harnessed for selective separations. mdpi.com
The development of artificial chiral materials with strong and tunable chiroptical activities is a highly desirable goal for applications in chiral sensing and enantioselective catalysis. nih.gov
Design of Next-Generation Chiral Catalysts and Auxiliaries Utilizing the Acenaphthenol Core
The rigid and well-defined structure of the acenaphthenol backbone makes it an excellent scaffold for the design of new chiral ligands and auxiliaries for asymmetric catalysis. nih.gov The development of next-generation catalysts based on this core structure is a major focus of current research.
Researchers have successfully utilized cis-2-amino-1-acenaphthenol derivatives as chiral auxiliaries in highly diastereoselective anti-aldol reactions. nih.gov These reactions have been shown to proceed with excellent yields and high diastereoselectivity. acs.org
Future research in this area will likely focus on:
Developing catalysts for a wider range of asymmetric transformations: including hydrogenations, C-C bond-forming reactions, and oxidations. acs.orgresearchgate.net
Fine-tuning the catalyst structure: to achieve higher enantioselectivity and catalytic activity. This can be achieved by modifying the substituents on the acenaphthene (B1664957) ring and by exploring different coordination modes to the metal center.
Immobilizing acenaphthenol-based catalysts on solid supports: to facilitate catalyst recovery and reuse, which is a key principle of green chemistry. researchgate.net
Exploring the use of acenaphthenol derivatives as organocatalysts: which avoids the use of potentially toxic and expensive metal catalysts.
The synthesis of both enantiomers of cis-2-amino-1-acenaphthenol allows for the preparation of both enantiomers of the desired products in asymmetric reactions, which is a significant advantage in pharmaceutical synthesis. acs.org The development of ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides an efficient route to chiral 1,2-amino alcohols, a structural motif present in many pharmaceutical molecules. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-1,2-Dihydroacenaphthylen-1-ol, and how do historical and modern methods differ in yield and selectivity?
- Methodology :
- Classical synthesis : Early methods (e.g., Graebe & Jequier, 1896) involve condensation reactions of acenaphthenequinone with reducing agents like zinc dust in acidic media. Yields are moderate (~50%) but lack enantiomeric control .
- Modern approaches : Recent protocols (e.g., Boulos et al., 2013) use chiral catalysts or enzymatic resolution to achieve enantioselectivity. For example, phosphorous-sulfur mediated stereoselective reduction achieves >90% enantiomeric excess (ee) .
- Key Considerations :
- Purification often requires chromatography (e.g., silica gel) or recrystallization.
- Table : Comparison of Synthetic Routes
| Method | Year | Catalyst/Reagent | Yield (%) | Selectivity (ee) | Reference |
|---|---|---|---|---|---|
| Zinc reduction | 1896 | Zn/HCl | 50 | None | |
| Chiral reduction | 2013 | P-S catalyst | 75 | >90% |
Q. What analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?
- Methodology :
- NMR Spectroscopy : H and C NMR (e.g., δ 2.8–3.2 ppm for diastereotopic protons) confirm structural integrity. Chiral shift reagents (e.g., Eu(hfc)) distinguish enantiomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHO; MW 186.21 g/mol) .
- X-ray Crystallography : Resolves absolute configuration, critical for confirming the (S)-enantiomer .
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines :
- Storage : Keep in sealed, amber glass containers under inert gas (N/Ar) at 2–8°C to prevent oxidation. Stability studies indicate no degradation for ≥6 months under these conditions .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers (e.g., HNO) .
Advanced Research Questions
Q. How can chiral resolution techniques optimize the enantiomeric purity of this compound for asymmetric catalysis studies?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 min indicate high resolution .
- Kinetic Resolution : Lipase-mediated acetylation selectively modifies the (R)-enantiomer, leaving the (S)-form intact (e.g., ≥98% ee achieved with Candida antarctica lipase B) .
Q. What computational tools are effective for modeling the electronic properties and reactivity of this compound?
- Approach :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. PubChem’s computational data (e.g., Canonical SMILES: C1=CC=C2C(=C1)C=CC(=C2O)O) aids in building initial models .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in methanol) to optimize reaction conditions .
Q. How should researchers address contradictions in reported reaction kinetics or spectroscopic data for this compound?
- Strategy :
- Systematic Validation : Replicate experiments under standardized conditions (e.g., 25°C, 0.1 M concentration). Cross-validate NMR chemical shifts with databases like PubChem .
- Meta-Analysis : Use platforms like CAS Common Chemistry (CC-BY-NC 4.0) to compare literature data and identify outliers .
Q. What mechanistic insights can be gained from studying the compound’s role in photooxidation or radical-mediated reactions?
- Experimental Design :
- EPR Spectroscopy : Detect radical intermediates (e.g., using TEMPO traps) during UV irradiation.
- Kinetic Isotope Effects (KIE) : Compare / to elucidate hydrogen abstraction pathways .
Q. How is this compound detected in environmental matrices, and what analytical standards are recommended?
- Protocol :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
